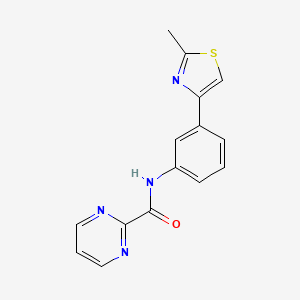

![molecular formula C6H5N3 B2452178 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-50-1](/img/structure/B2452178.png)

1H-Pyrazolo[4,3-c]pyridine

Übersicht

Beschreibung

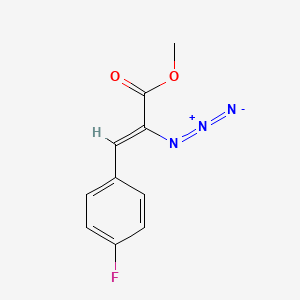

1H-Pyrazolo[4,3-c]pyridine is a chemical compound with the molecular formula C6H5N3 and a molecular weight of 119.124 . It is a type of heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . For instance, one method involved using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring fused with a pyridine ring . This structure is similar to the purine bases adenine and guanine, which makes it an attractive starting point for fragment-based drug discovery .

Chemical Reactions Analysis

In terms of chemical reactions, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 350.3±22.0 °C and a predicted density of 2.07±0.1 g/cm3 . The compound also has a predicted pKa value of 5.80±0.30 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Diversity in Biomedical Applications

1H-Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms, being part of a larger group of compounds, pyrazolo[3,4-b]pyridines. These compounds have been extensively studied, with over 300,000 variants described in more than 5500 references, including 2400 patents. Their biomedical applications are diverse, thanks to the variety of substituents that can be present at various positions. Synthesis methods for these compounds vary, starting from either a preformed pyrazole or pyridine (Donaire-Arias et al., 2022).

Kinase-Focused Library Development

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a derivative of 1H-pyrazolo[4,3-c]pyridine, have shown potential in drug-discovery, particularly for their arrangement of hydrogen bond donor and acceptor groups, which are suitable for ATP competitive binding to kinase enzymes. Efficient routes for synthesizing these compounds have been developed, resulting in a library of compounds suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).

Inhibitors of Cyclin-Dependent Kinases

The 1H-Pyrazolo[3,4-b]pyridine compound, specifically SQ-67563, has demonstrated potent and selective inhibition of CDK1/CDK2 in vitro. In cellular environments, it acts as a cytotoxic agent capable of blocking cell cycle progression and inducing apoptosis. Its mechanism involves binding to the ATP purine binding site of CDK2, forming critical hydrogen-bonding interactions (Misra et al., 2003).

Synthesis Techniques

1H-Pyrazolo[3,4-b]pyridine has been synthesized via a series of steps including reduction, oxidation, oximation, and cyclization from 2-chloronicotinic acid. The method is noted for its ease of operation, cost-effectiveness, and environmental friendliness, making it suitable for large-scale preparation (Huang & Zha, 2011).

Antileishmanial Activity

Substituted 1H-pyrazolo[3,4-b]pyridine phosphoramidates have shown notable antileishmanial activity against Leishmania amazonensis promastigotes in vitro. Specific compounds in this category have demonstrated significant activity, with low cytotoxicity to murine cells, suggesting their potential as antileishmanial agents (Medeiros et al., 2017).

Wirkmechanismus

Target of Action

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The compound can be selectively elaborated along multiple growth vectors, including N-1 and N-2 through protection-group and N-alkylation reactions . .

Biochemical Pathways

It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

It’s known that heterocyclic compounds like this compound can engage with the target protein through a wide variety of intermolecular interactions , which suggests that this compound could potentially have significant molecular and cellular effects.

Action Environment

It’s known that the efficacy of heterocyclic compounds can be influenced by a variety of factors, including the presence of other compounds, ph levels, temperature, and more .

Safety and Hazards

Zukünftige Richtungen

Future research on 1H-Pyrazolo[4,3-c]pyridine is likely to focus on further functionalization or introduction of alternative substituent patterns . This will require developing challenging de novo syntheses . Additionally, the exploration of its biomedical applications will continue, given its potential as a starting point for fragment-based drug discovery .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1H-Pyrazolo[4,3-c]pyridine are largely determined by its interactions with various biomolecules. For instance, it has been shown to be a potent, selective inhibitor of CDK1/CDK2 in vitro . This suggests that this compound interacts with these enzymes, potentially altering their function and influencing biochemical reactions .

Cellular Effects

In cellular contexts, this compound has been reported to have cytotoxic effects. It has the ability to block cell cycle progression and/or induce apoptosis . This indicates that this compound can significantly influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a potent inhibitor of CDK1/CDK2, this compound likely binds to these enzymes and inhibits their activity, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its reported cellular effects, it is plausible that the effects of this compound may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is plausible that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties and cellular effects, it is plausible that this compound is localized to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXFPLXZZSWROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949860, DTXSID201311761 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271-52-3, 271-49-8, 271-50-1 | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Pyrazolo[4,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-pyrazolo[4,3-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

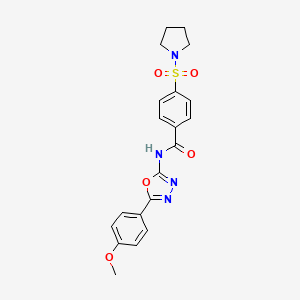

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

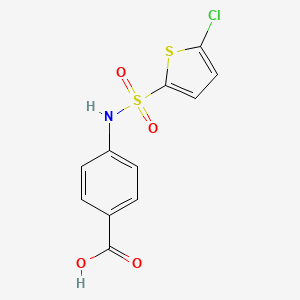

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)

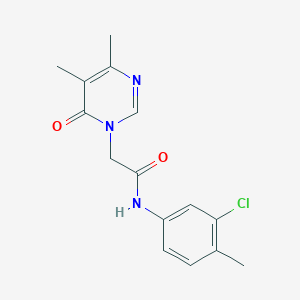

![8-(2-((4-ethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452107.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B2452109.png)

![5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)